molecular formula C9H9N3 B1296093 4-(1H-imidazol-1-yl)aniline CAS No. 2221-00-3

4-(1H-imidazol-1-yl)aniline

Cat. No. B1296093
CAS RN: 2221-00-3
M. Wt: 159.19 g/mol
InChI Key: LVOASPZGXNAHJI-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)aniline is a compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . It is also known by other names such as 1-(4-Aminophenyl)imidazole and 4-Imidazol-1-yl-phenylamine .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, imidazole, a related compound, was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia .


Molecular Structure Analysis

The IUPAC name for this compound is 4-imidazol-1-ylaniline . Its InChI is InChI=1S/C9H9N3/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,10H2 and its InChIKey is LVOASPZGXNAHJI-UHFFFAOYSA-N . The Canonical SMILES for this compound is C1=CC(=CC=C1N)N2C=CN=C2 .


Chemical Reactions Analysis

This compound has been used as a ligand in mixed-mode chromatography . It was immobilized on Sepharose CL-6B for this purpose . Adsorption equilibria of immunoglobulin G (IgG) and bovine serum albumin (BSA) to AN-Sepharose were studied at extensive pH values (4.0-8.8) and salt concentrations (0-1.0 mol/L) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 159.19 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Crystal Structure Analysis

One of the applications of 4-(1H-imidazol-1-yl)aniline and its derivatives is in crystallography. In the study of Triflumizole, a compound containing the this compound moiety, researchers analyzed the crystal structure, emphasizing the interactions and bond angles between different ring planes (Kim et al., 2010).

Chemical Sensing Applications

This compound derivatives have been utilized in the development of chemical sensors. For instance, they have been used in UV-spectrophotometric and fluorometric detection of Fe3+ ions in aqueous solutions. This application demonstrates the potential of these compounds in environmental monitoring and industrial processes (Yanpeng et al., 2019).

Corrosion Inhibition

Research has also explored the use of chemically modified imidazole molecules, including this compound, as corrosion inhibitors. This application is particularly relevant in industrial settings where metal corrosion can be a significant issue. The study focused on the inhibition of copper corrosion in acidic media (Costa et al., 2022).

Pharmaceutical Intermediates

In the pharmaceutical industry, derivatives of this compound have been synthesized as intermediates for antitumor agents. An example includes the synthesis of an intermediate for the antitumor agent nilotinib (Shijing, 2013).

Safety and Hazards

The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

The compound has been used as a new ligand of mixed-mode chromatography for antibody purification . The results indicate that 4-(1H-imidazol-1-yl)aniline is a promising ligand of mixed-mode chromatography for antibody purification from a complex feedstock . This suggests potential future directions in the field of biochemistry and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

4-(1H-imidazol-1-yl)aniline plays a crucial role in biochemical reactions, particularly in mixed-mode chromatography. It has been immobilized on Sepharose CL-6B to create a new ligand for this type of chromatography . This compound interacts with various biomolecules, including immunoglobulin G (IgG) and bovine serum albumin (BSA), through adsorption equilibria at different pH values and salt concentrations . These interactions highlight the compound’s potential in protein purification and separation processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the stability and activity of certain proteins within cells, thereby altering cellular responses and functions . These effects are critical for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. The compound’s imidazole ring is particularly important for these interactions, as it can form hydrogen bonds and coordinate with metal ions, thereby influencing the activity of target enzymes and proteins . This detailed understanding of the molecular mechanism is essential for developing targeted therapies and biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Understanding these temporal effects is vital for optimizing experimental conditions and ensuring consistent results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s imidazole ring allows it to participate in redox reactions and coordinate with metal ions, influencing the activity of key metabolic enzymes . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is critical for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

4-imidazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOASPZGXNAHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313142
Record name 4-(1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2221-00-3
Record name 4-(1H-Imidazol-1-yl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2221-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Imidazol-1-yl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002221003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2221-00-3
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Record name 4-(1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(4-nitrophenyl)-1H-imidazole (4.4 g; 23.5 mmoles) is put in solution in anhydrous methanol (140 ml) and palladium on carbon (0.44 g) is added to the medium. The reaction medium is placed under hydrogen for 4 hours. The catalyst is filtered off and the solvent is evapored to dryness. The expected product is obtained in a virtually pure state with a yield of 89% (3.3 g).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
0.44 g
Type
catalyst
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

A solution of 4-(1H-imidazol-1-yl)-nitrobenzene (20 g; ~0.11 mol) in a mixture of 500 ml ethyl acetate and 500 ml ethanol was hydrogenated in a Parr hydrogenation apparatus at 28.12 kPa (40 psi) and 25° C. by using 0.5 g 5% Pd-C as a catalyst. The reaction mixture was filtered and evaporated in vacuo to give the title compound (14 g) as crystals. M.p. 142°-144° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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